![molecular formula C15H10ClNO3 B503484 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 39030-46-1](/img/structure/B503484.png)
2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
This compound is a chemical substance with the molecular formula C16H11ClO3 . It is a type of organic compound known as coumarins and derivatives, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the desired compounds precipitated and were filtered off .Scientific Research Applications
Synthesis and Chemotherapeutic Potential
The compound has been explored for its synthesis and potential application as a chemotherapeutic agent. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives related to "2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione", through diazotization reactions. These compounds were evaluated for antimicrobial activities, suggesting their potential use as chemotherapeutic agents. This research indicates a broad interest in the synthetic versatility of isoindole derivatives and their potential application in developing new therapeutic agents (Jain, Nagda, & Talesara, 2006).
Formation and Reduction Studies
Research by Hou et al. (2007) focused on the formation of tetrahydro-2H-isoindoles via palladium-catalyzed hydride reduction. This study highlights the chemical behavior of substituted 1,3-dihydro-2H-isoindoles, showing how alkyl isoindolines can be reduced to form 4,5,6,7-tetrahydro-2H-isoindoles. Such reactions are crucial for the development of novel isoindole-based compounds with potential applications in various scientific fields (Hou et al., 2007).
Molecular and Structural Analysis
Arjunan, Saravanan, Ravindran, and Mohan (2009) conducted structural, vibrational, and DFT studies on chloro and methyl derivatives of 1H-isoindole-1,3(2H)-dione. Their research provided detailed insights into the vibrational modes and structural parameters of these compounds, contributing to a deeper understanding of the molecular characteristics of isoindole derivatives. This kind of analysis is essential for the development of isoindole-based compounds with tailored properties for specific scientific applications (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-(4-Chlorobenzyl)oxy benzaldehyde, indicates that it is combustible and can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
The compound 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising broad-spectrum antibacterial activity against various pathogens, including Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , and Proteus vulgaris . It also shows potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. As a MAO-B inhibitor, the compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The compound affects several biochemical pathways. In the human brain, by inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can have various downstream effects, including mood regulation .
Pharmacokinetics
One study suggests that a similar compound has rapid blood-brain barrier penetration, indicating good bioavailability .
Result of Action
The compound’s antibacterial action results in the death of various bacterial pathogens, potentially making it useful in treating bacterial infections . Its inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain, which may have potential applications in treating neurodegenerative diseases .
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJTIVMISRPNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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